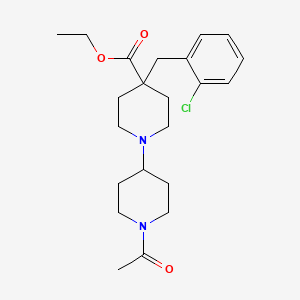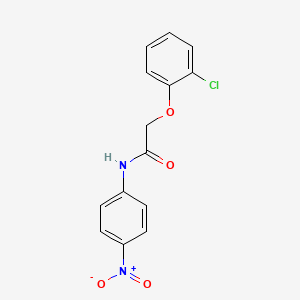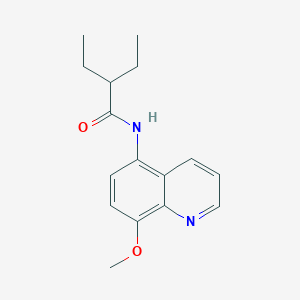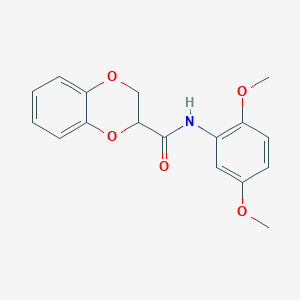![molecular formula C17H17ClN2O3 B4889185 N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4889185.png)
N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, also known as CEP-11004, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of amide derivatives and has been synthesized using various methods.
Mecanismo De Acción
N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and immune response. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and cell survival. N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide also inhibits the activity of STAT3, a transcription factor that plays a critical role in cancer cell growth and immune response. Furthermore, N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory properties and can suppress the production of pro-inflammatory cytokines. Furthermore, N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to modulate the immune response by suppressing the activity of T cells and B cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has several advantages for lab experiments. It is stable and can be easily synthesized in high yield with high purity. It has also been extensively studied for its therapeutic potential, making it a well-characterized compound. However, there are some limitations associated with N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide. It has poor solubility in water, which can limit its use in certain experiments. Furthermore, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide. One area of interest is the development of novel formulations that can improve its solubility and bioavailability. Another area of interest is the identification of its molecular targets and downstream signaling pathways. Furthermore, N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can be used as a lead compound for the development of new drugs with improved therapeutic properties. Finally, more studies are needed to explore the potential of N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Conclusion:
In conclusion, N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a chemical compound with significant potential for therapeutic applications. It has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and immune response. While there are some limitations associated with N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, there are several future directions for research on this compound that can lead to the development of new drugs with improved therapeutic properties.
Métodos De Síntesis
N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been synthesized using various methods, including the reaction of 4-chloroaniline with 4-methoxyphenylethylamine followed by reaction with ethanediamine. Another method involves the reaction of 4-chloroaniline with 4-methoxyphenylethylamine in the presence of a catalyst, followed by reaction with ethanediamine. These methods have been optimized to obtain a high yield of N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide with high purity.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Studies have shown that N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory properties and can suppress the production of pro-inflammatory cytokines. Furthermore, N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to have immunomodulatory effects, making it a potential therapeutic agent for autoimmune disorders.
Propiedades
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-15-8-2-12(3-9-15)10-11-19-16(21)17(22)20-14-6-4-13(18)5-7-14/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSGMKQNZGEGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole](/img/structure/B4889103.png)

![5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4889118.png)
![4-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4889122.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889133.png)
![5-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4889149.png)
![1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4889170.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4889177.png)



![N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4889216.png)
![1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidine trifluoroacetate](/img/structure/B4889236.png)